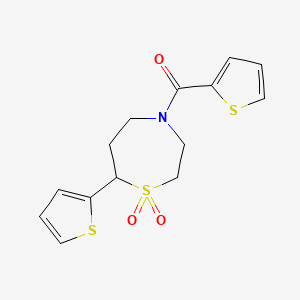

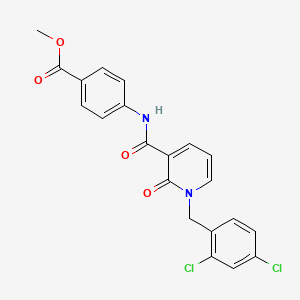

![molecular formula C20H14Cl2N2O B2890666 6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338978-64-6](/img/structure/B2890666.png)

6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole (6-CBPB) is a heterocyclic compound that has been studied extensively for its potential as a therapeutic agent. It is a member of the benzimidazole family, which is a group of compounds that have been found to have a wide range of biological activities. 6-CBPB has been studied for its potential to act as an anti-inflammatory, anti-bacterial, anti-fungal, anti-cancer, and anti-viral agent. In addition, it has been found to have anti-oxidant properties, which make it a promising candidate for use in a variety of therapeutic applications.

科学的研究の応用

Antimicrobial Activity

6-Chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole and its derivatives have been extensively studied for their antimicrobial properties. Salahuddin et al. (2017) synthesized a range of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives and found significant antimicrobial activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Tyrosinase Inhibition

In the field of cosmetology and medicine, benzimidazole derivatives have been investigated for their role in tyrosinase inhibition. Mahdavi et al. (2018) designed and synthesized benzimidazole-1,2,3-triazole hybrids, identifying compounds that exhibited effective inhibitory activity, comparable to that of kojic acid, a standard tyrosinase inhibitor. This suggests potential applications in cosmetic and medical products to address issues like hyperpigmentation (Mahdavi et al., 2018).

Antifungal and Antiinflammatory Properties

Research by Lantos et al. (1984) demonstrated the antiinflammatory properties of benzimidazole derivatives. This study highlighted the potential of these compounds in the treatment of inflammation-related diseases. Similarly, compounds with a benzimidazole backbone have been synthesized and evaluated for their antifungal activities against various phytopathogenic fungi, suggesting their potential as fungicides (Lantos, Bender, Razgaitis, Sutton, Dimartino, Griswold, & Walz, 1984).

Anticancer Potential

Aurelio Romero-Castro et al. (2011) synthesized a series of benzimidazole derivatives and evaluated them as potential anticancer agents. One compound, in particular, showed significant cytotoxicity against the A549 cell line, suggesting the potential of benzimidazole derivatives in cancer therapy (Aurelio Romero-Castro, León‐Rivera, Ávila-Rojas, Navarrete-Vázquez, & Nieto-Rodríguez, 2011).

作用機序

Target of Action

The primary targets of the compound 6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole are currently unknown. This compound belongs to the benzimidazole class of molecules, which are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting ion channel conductance . The specific interaction of this compound with its targets would depend on the chemical structure and the nature of the target.

Biochemical Pathways

Benzimidazole derivatives are known to affect various biochemical pathways depending on their targets . For example, if the target is an enzyme, the compound could inhibit the enzyme’s activity, thereby affecting the biochemical pathway in which the enzyme is involved.

Pharmacokinetics

These properties would determine the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interaction with these targets. For example, if the compound inhibits an enzyme’s activity, it could lead to a decrease in the production of the enzyme’s product, thereby affecting the cellular processes that depend on this product .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s efficacy could be affected by the pH of the environment, as pH can influence the compound’s ionization state, which in turn can affect its interaction with its targets .

特性

IUPAC Name |

6-chloro-1-[(3-chlorophenyl)methoxy]-2-phenylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O/c21-16-8-4-5-14(11-16)13-25-24-19-12-17(22)9-10-18(19)23-20(24)15-6-2-1-3-7-15/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVOGSQIVQRNPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)Cl)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

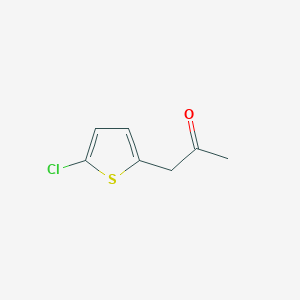

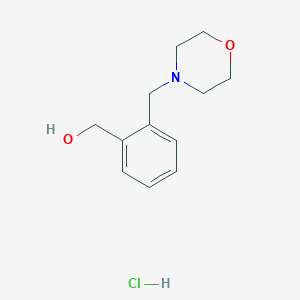

![N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide](/img/structure/B2890583.png)

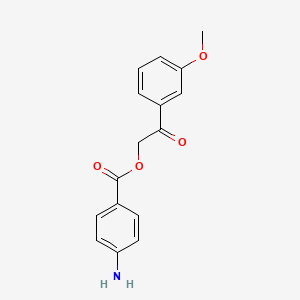

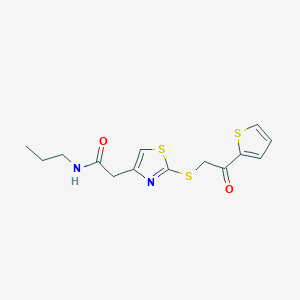

![4,5-dichloro-1-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]-1H-imidazole](/img/structure/B2890584.png)

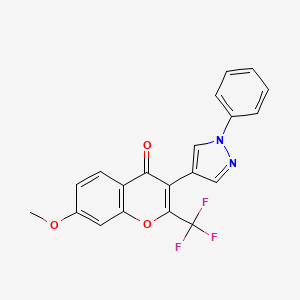

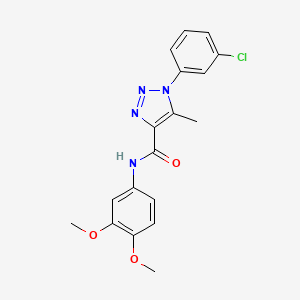

![(Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2890585.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2890589.png)

![6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-[(Tert-butoxy)carbonyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid](/img/structure/B2890600.png)